7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
CAS No.:
Cat. No.: VC14988006
Molecular Formula: C26H17ClO6
Molecular Weight: 460.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H17ClO6 |
|---|---|
| Molecular Weight | 460.9 g/mol |
| IUPAC Name | 3-[7-[(3-chlorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one |
| Standard InChI | InChI=1S/C26H17ClO6/c1-30-22-7-3-5-16-11-21(26(29)33-25(16)22)20-13-24(28)32-23-12-18(8-9-19(20)23)31-14-15-4-2-6-17(27)10-15/h2-13H,14H2,1H3 |
| Standard InChI Key | DNKLKYIITJJDKA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 3-[7-[(3-chlorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one, delineates its bicoumarin backbone with distinct substituents. The molecular formula C26H17ClO6 (molecular weight: 460.9 g/mol) incorporates two chromen-2-one moieties linked at positions 3 and 4', with a 3-chlorobenzyloxy group at position 7' and a methoxy group at position 8. Key structural identifiers include:
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Canonical SMILES:
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl -
InChIKey:
DNKLKYIITJJDKA-UHFFFAOYSA-N
The planar arrangement of the bicoumarin system facilitates π-π stacking interactions, while the 3-chlorobenzyl moiety introduces steric and electronic effects that modulate solubility and target binding .
Crystallographic and Spectroscopic Data
Though crystallographic data for this specific compound remain unpublished, analogous bicoumarin structures exhibit monoclinic crystal systems with intermolecular hydrogen bonding between carbonyl oxygens and adjacent aromatic hydrogens . UV-Vis spectra typically show absorption maxima near 270–320 nm due to conjugated chromophores, while IR spectra reveal stretches for ester carbonyls (~1740 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Synthetic Pathways and Modifications
Proposed Synthesis Strategy
The synthesis of 7'-[(3-chlorobenzyl)oxy]-8-methoxy-bichromene-dione likely involves a multi-step sequence:
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Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the 8-methoxychromen-2-one scaffold.
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Bichromene Coupling: Suzuki-Miyaura cross-coupling or oxidative dimerization links the two coumarin units at positions 3 and 4'.
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Etherification: Nucleophilic substitution introduces the 3-chlorobenzyloxy group at position 7' using 3-chlorobenzyl bromide under basic conditions .
Derivative Synthesis
Structural analogs modify the:
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Halogen Position: Replacing the 3-chlorobenzyl group with 4-chloro (as in 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde ) alters dipole moments and lipophilicity.
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Amino Substituents: Introducing methylaminomethyl groups (e.g., 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one ) enhances water solubility and kinase binding affinity.
Comparative Analysis with Structural Analogs
The bicoumarin system in the target compound enhances DNA intercalation capacity compared to monocoumarin analogs, while the 3-chlorobenzyl group improves membrane permeability over 4-chloro derivatives .
Challenges and Future Directions
Current limitations include:
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Poor Aqueous Solubility: LogP >3.8 limits bioavailability; pro-drug strategies using phosphate esters are under investigation.
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Metabolic Instability: Hepatic glucuronidation of the 7'-O-benzyl group reduces half-life (t1/2 = 1.7 h in murine models).
Ongoing research prioritizes:
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